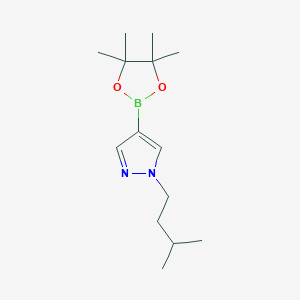
Chlorure de quinoléine-2-carbonyle
Vue d'ensemble
Description
Quinoline-2-carbonyl chloride is a chemical compound that belongs to the quinoline family, which is a class of heterocyclic aromatic organic compounds. Quinoline itself is characterized by a double-ring structure containing a benzene ring fused with a pyridine moiety. Quinoline-2-carbonyl chloride is an important intermediate in organic synthesis, particularly in the preparation of various quinoline derivatives that have significant applications in medicinal and industrial chemistry.
Applications De Recherche Scientifique
Quinoline-2-carbonyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various quinoline derivatives, which are important in the development of new materials and catalysts.
Biology: Employed in the preparation of biologically active compounds, including potential pharmaceuticals.
Medicine: Utilized in the synthesis of drugs with antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Applied in the production of dyes, pigments, and agrochemicals.
Mécanisme D'action
Target of Action
Quinoline-2-carbonyl chloride, like other quinoline derivatives, primarily targets cancer cells . Quinoline derivatives have shown significant results in inhibiting tumor growth through various mechanisms . They interact with specific proteins and enzymes in cancer cells, disrupting their normal function and leading to cell death .
Mode of Action
They may inhibit tumor growth by inducing cell cycle arrest, triggering apoptosis, inhibiting angiogenesis, disrupting cell migration, and modulating nuclear receptor responsiveness .
Biochemical Pathways
Quinoline-2-carbonyl chloride, like other quinoline derivatives, affects various biochemical pathways in cancer cells. These pathways are involved in cell cycle regulation, apoptosis, angiogenesis, cell migration, and nuclear receptor responsiveness . The disruption of these pathways leads to the inhibition of tumor growth .
Pharmacokinetics
Some quinoline derivatives have been found to have desirable drug-likeness and oral bioavailability characteristics . These properties are crucial for the compound’s absorption, distribution, metabolism, and excretion (ADME) in the body .
Result of Action
The result of the action of quinoline-2-carbonyl chloride is the inhibition of tumor growth . By interacting with its targets in cancer cells and disrupting various biochemical pathways, it induces cell cycle arrest, triggers apoptosis, inhibits angiogenesis, disrupts cell migration, and modulates nuclear receptor responsiveness . These actions lead to the death of cancer cells and the inhibition of tumor growth .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Quinoline-2-carbonyl chloride can be synthesized through several methods. One common approach involves the reaction of quinoline-2-carboxylic acid with thionyl chloride (SOCl₂) under reflux conditions. The reaction typically proceeds as follows: [ \text{Quinoline-2-carboxylic acid} + \text{Thionyl chloride} \rightarrow \text{Quinoline-2-carbonyl chloride} + \text{Sulfur dioxide} + \text{Hydrogen chloride} ]
Industrial Production Methods: In industrial settings, the production of quinoline-2-carbonyl chloride often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity, with careful control of temperature, pressure, and reagent concentrations.
Analyse Des Réactions Chimiques
Types of Reactions: Quinoline-2-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This is the most common reaction, where the chlorine atom is replaced by a nucleophile. For example, reaction with amines to form quinoline-2-carboxamides.
Hydrolysis: Reaction with water to form quinoline-2-carboxylic acid.
Reduction: Reaction with reducing agents to form quinoline-2-methanol.
Common Reagents and Conditions:
Nucleophilic Substitution: Amines, alcohols, and thiols are common nucleophiles used in these reactions. The reactions are typically carried out in the presence of a base such as triethylamine.
Hydrolysis: Water or aqueous base (e.g., sodium hydroxide) under mild heating.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products:
Quinoline-2-carboxamides: Formed from reactions with amines.
Quinoline-2-carboxylic acid: Formed from hydrolysis.
Quinoline-2-methanol: Formed from reduction.
Comparaison Avec Des Composés Similaires
Quinoline-2-carboxylic acid: The parent compound from which quinoline-2-carbonyl chloride is derived.
Quinoline-4-carbonyl chloride: Another acyl chloride derivative of quinoline with similar reactivity but different positional isomerism.
Isoquinoline-2-carbonyl chloride: An isomeric compound with the nitrogen atom in a different position within the ring structure.
Uniqueness: Quinoline-2-carbonyl chloride is unique due to its specific position of the carbonyl chloride group, which influences its reactivity and the types of derivatives that can be synthesized. This positional specificity allows for the selective preparation of compounds with distinct biological and chemical properties.
Propriétés
IUPAC Name |
quinoline-2-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO/c11-10(13)9-6-5-7-3-1-2-4-8(7)12-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFVMVMAUXYOQSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30375218 | |
| Record name | quinoline-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30375218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50342-01-3 | |
| Record name | quinoline-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30375218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Quinaldoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-(3-Methoxyphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B1302220.png)






![Methyl 4-chloro-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1302236.png)

![Methyl 3-iodobenzo[b]thiophene-2-carboxylate](/img/structure/B1302239.png)
![8-Methyl-1h-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1302241.png)
